[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
Description
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride (CAS: 1609407-86-4, molecular formula: C₇H₁₂ClN₃O, molecular weight: 189.64 g/mol) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a methylamine hydrochloride moiety at position 3. It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity . The cyclopropyl group enhances metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(11-10-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPPHFDKFVIHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization
- The 1,2,4-oxadiazole ring is commonly prepared by cyclodehydration of amidoximes with carboxylic acid derivatives or nitriles.
- For the 5-cyclopropyl substitution, cyclopropyl carboxylic acid or cyclopropylacetonitrile derivatives serve as precursors.
- A typical method involves reacting a cyclopropyl-substituted amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Cyclization Conditions
- Dehydrating agents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, or triphenylphosphine/triethylamine in the presence of carbon tetrachloride can be used to promote ring closure.
- The reaction is generally conducted under reflux or elevated temperatures (e.g., 80–120°C) in solvents like acetonitrile or chloroform.
Literature Example
- A related synthesis of 1,3,4-oxadiazoles bearing cyclopropylmethyl substituents has been reported using intramolecular dehydration-cyclization with triphenylphosphine and triethylamine at 100°C for 1 hour, yielding the oxadiazole ring in good yield.
Conversion to Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by adding anhydrous hydrogen chloride in an organic solvent such as ether or ethanol.
- This step enhances compound stability and facilitates purification.
Process Parameters and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Cyclopropyl nitrile + hydroxylamine | Ethanol, Water | 0–25°C | 80–90 | Formation of amidoxime intermediate |
| Cyclization to oxadiazole | POCl3 or triphenylphosphine + triethylamine | Acetonitrile | 80–120°C | 70–85 | Intramolecular dehydration-cyclization |
| Bromomethylation | NBS or bromomethyl reagents | Chloroform, DCM | 0–25°C | 65–80 | Halomethylation at 3-position |
| Amination | Methylamine (excess) | DMF, Ethanol | 20–60°C | 75–90 | Nucleophilic substitution of bromide |
| Hydrochloride salt formation | HCl gas or HCl in ether/ethanol | Ether, Ethanol | 0–25°C | Quantitative | Salt formation for isolation and stability |
Analytical and Research Findings
- The formation of the oxadiazole ring is confirmed by disappearance of NH protons in NMR and characteristic IR absorption bands (~1600 cm^-1 for C=N and 1200–1300 cm^-1 for N–O stretch).
- ^1H-NMR and ^13C-NMR spectra verify the presence of cyclopropyl protons and the methylene linker.
- Mass spectrometry confirms the molecular ion corresponding to the target compound.
- The hydrochloride salt shows improved crystallinity and stability, confirmed by melting point analysis and elemental analysis.
- Purity is assessed by HPLC and typically exceeds 95% after crystallization.
Chemical Reactions Analysis
Types of Reactions
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its oxadiazole moiety is known for biological activity, making it a candidate for drug discovery.
Case Studies :
- A study investigated the synthesis of oxadiazole derivatives and their anti-inflammatory properties, highlighting the potential of compounds like [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine as therapeutic agents against inflammatory diseases .
| Study Focus | Findings |
|---|---|
| Anti-inflammatory properties | Significant reduction in inflammation markers in vitro |
| Antimicrobial activity | Effective against various bacterial strains |
Agrochemicals
The compound's structure allows for interactions with biological systems that can be harnessed in agricultural applications. Its potential as a pesticide or herbicide is under investigation.
Research Insights :
- Preliminary studies suggest that derivatives of oxadiazole can act as effective fungicides. [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride could be modified to enhance its efficacy against specific plant pathogens .
| Application | Potential Benefits |
|---|---|
| Pesticide formulation | Targeted action with reduced toxicity to non-target organisms |
| Herbicide development | Selectivity towards weed species |
Materials Science
In materials science, the unique properties of this compound have been explored for use in polymers and coatings.
Application Examples :
- Research has indicated that incorporating oxadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties .
| Material Type | Enhancements Observed |
|---|---|
| Polymer composites | Increased tensile strength and thermal resistance |
| Coatings | Enhanced durability and resistance to environmental degradation |
Mechanism of Action
The mechanism of action of [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of viral replication .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Differences and Implications
Cyclopropyl vs. Cyclobutyl Substituents
- Cyclopropyl : Smaller ring size (3-membered) reduces steric hindrance but introduces ring strain, enhancing reactivity. This group improves metabolic stability in drug candidates .
Alkylamine Chain Modifications
- Methylamine (Target Compound) : Shorter chain increases solubility in polar solvents.
- Ethanamine (CAS 1257850-59-1) : Longer ethyl chain enhances lipophilicity (logP +0.3–0.5), favoring blood-brain barrier penetration in CNS-targeting drugs .
Substituent Position and Electronic Effects
- Ethyl on Oxadiazole (CAS 1185298-83-2) : Electron-donating ethyl group increases electron density on the oxadiazole ring, altering reactivity in nucleophilic substitutions .
- Benzyl Group (CAS 1228880-37-2) : Aromaticity introduces π-π stacking interactions, useful in kinase inhibitor design .
Functional Group Additions
- Chlorophenoxy (CAS 1332528-84-3): Chlorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, while the phenoxy group increases molecular weight and complexity .
Biological Activity
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride is a compound that has garnered attention due to its potential biological activities. Derived from the oxadiazole family, these compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉N₃O
- Molecular Weight : 139.155 g/mol
- CAS Number : 1082420-52-7
- Hazard Classification : Irritant
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing the oxadiazole nucleus have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods comparing the compound to established antibiotics like gentamicin.
-
Anticancer Activity
- Research indicates that 1,2,4-oxadiazole derivatives possess notable anticancer properties. A study evaluated various derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) using the MTT assay. Results showed that certain derivatives had higher efficacy than standard chemotherapeutic agents.
-
Anti-inflammatory Effects
- The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro assays. These compounds may inhibit pathways associated with inflammation, showcasing their therapeutic promise in treating inflammatory diseases.
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The exact synthetic pathway can vary based on the desired derivative but generally follows these steps:
- Formation of Oxadiazole Ring : The key step involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions to form the oxadiazole core.
- Alkylation : The introduction of cyclopropyl and methylamine groups is achieved through alkylation reactions.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for improved solubility and stability.
Antimicrobial Study
In a recent study published in the Oriental Journal of Chemistry, a derivative of 1,3,4-oxadiazole was synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity with MIC values comparable to gentamicin (Table 1).
| Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 50 | 15 |
| Klebsiella pneumoniae | 100 | 12 |
| Staphylococcus aureus | 75 | 14 |
| Bacillus cereus | 200 | 10 |
Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives revealed promising anticancer activity against several cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values significantly lower than those of standard treatments like doxorubicin.
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 12 |
| Compound B | A549 | 8 |
| Compound C | DU-145 | 15 |
Q & A
Q. What are the recommended synthetic routes for [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride in laboratory settings?
A common approach involves:
Oxadiazole ring formation : A [2+3] cycloaddition between a nitrile oxide (derived from cyclopropanecarbonitrile) and an amidoxime precursor.
Functionalization : Alkylation of the oxadiazole core with a bromomethylamine derivative.
Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
Key considerations :
Q. How is the crystal structure of this compound resolved and refined?
- Single-crystal X-ray diffraction (SC-XRD) : Suitable crystals are grown via slow evaporation in polar solvents (e.g., methanol/water mixtures).
- Refinement : SHELXL (from the SHELX suite) is widely used for small-molecule refinement. Typical parameters include:
| Crystallographic Parameter | Typical Value |
|---|---|
| Space group | P2₁/c |
| Resolution (Å) | 0.8–1.2 |
| R-factor (%) | <5 |
| Temperature (K) | 100–150 |
Q. What are the stability and storage recommendations for this compound?
- Stability : Susceptible to hydrolysis in aqueous environments; store under inert gas (N₂/Ar) at –20°C.
- Handling : Use chemically resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation.
- Degradation signs : Discoloration (yellowing) or precipitation in solution indicates decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility profiles across studies?
- Controlled assays : Perform solubility tests in standardized solvents (DMSO, water, ethanol) at fixed temperatures (25°C ± 0.5°C).
- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting solubility.
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to compare results across labs, considering variables like pH and ionic strength .
Q. What computational approaches predict the bioactivity of this compound?
- Molecular docking : Target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
Example findings : - The oxadiazole ring may engage in π-π stacking with aromatic residues in active sites.
- The cyclopropyl group enhances metabolic stability by reducing CYP450 interactions .
Q. How is the compound’s reactivity in nucleophilic environments evaluated?
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate trapping : Quench reactive intermediates (e.g., nitrile oxides) with stabilizing agents.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cycloaddition).
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
Data Contradiction Analysis
Example : Conflicting reports on the compound’s solubility in DMSO.
- Root cause : Residual water in DMSO (hygroscopicity) or impurities in the compound.
- Resolution :
- Dry DMSO over molecular sieves.
- Use Karl Fischer titration to measure water content.
- Repeat assays with rigorously purified compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
